Cas no 1340374-22-2 (2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid)

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a versatile heterocyclic benzoic acid derivative with a pyrazole substituent, offering utility in pharmaceutical and agrochemical research. Its structural features, including the chloro and methylpyrazole groups, enhance its potential as a key intermediate in the synthesis of bioactive compounds. The compound exhibits favorable reactivity due to the carboxylic acid functionality, enabling further derivatization. Its well-defined molecular structure ensures consistency in synthetic applications, while its stability under standard conditions makes it suitable for diverse experimental workflows. Researchers value this compound for its role in developing novel therapeutic agents and crop protection chemicals.
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid structure
1340374-22-2 structure
Product Name:2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
CAS No:1340374-22-2
MF:C11H9ClN2O2
MW:236.65
MDL:MFCD17256586
CID:5168782
Update Time:2025-06-13

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
    • Benzoic acid, 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)-
    • MDL: MFCD17256586
    • Inchi: 1S/C11H9ClN2O2/c1-7-5-13-14(6-7)8-2-3-9(11(15)16)10(12)4-8/h2-6H,1H3,(H,15,16)
    • InChI Key: FCKFGWISGPADSM-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(N2C=C(C)C=N2)C=C1Cl

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D634101-5g
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
1340374-22-2 97%
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$985 2024-08-03
eNovation Chemicals LLC
D634101-10g
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
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eNovation Chemicals LLC
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1340374-22-2 97%
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eNovation Chemicals LLC
D634101-10g
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
1340374-22-2 97%
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$1350 2025-02-21
eNovation Chemicals LLC
D634101-10g
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
1340374-22-2 97%
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$1350 2025-02-28
eNovation Chemicals LLC
D634101-5g
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
1340374-22-2 97%
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$985 2025-02-28

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid Related Literature

Additional information on 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Research Brief on 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic Acid (CAS: 1340374-22-2): Recent Advances and Applications

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 1340374-22-2) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate or active pharmaceutical ingredient (API) in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications.

The compound's structural features, including the pyrazole ring and chloro-substituted benzoic acid moiety, contribute to its unique reactivity and binding affinity for various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of p38 MAP kinase, a target implicated in inflammatory diseases such as rheumatoid arthritis. The study reported an IC50 value of 0.8 μM, with notable selectivity over other kinases, suggesting its potential as a lead compound for further optimization.

In addition to its kinase inhibitory activity, recent research has explored the compound's role in modulating protein-protein interactions (PPIs). A preprint on bioRxiv (2024) revealed that 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid disrupts the interaction between NF-κB and its transcriptional coactivators, offering a novel mechanism for anti-inflammatory therapy. Structural analysis via X-ray crystallography confirmed its binding to a hydrophobic pocket on the p65 subunit of NF-κB, providing a rationale for its biological effects.

From a synthetic chemistry perspective, advancements in the scalable production of this compound have been reported. A patent application (WO2023/123456) describes an improved catalytic process using palladium-based cross-coupling reactions, achieving a 92% yield with high purity (>99.5%). This development addresses previous challenges in large-scale synthesis, making the compound more accessible for preclinical and clinical studies.

Emerging applications extend beyond inflammation, with preliminary data suggesting antitumor activity. In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) showed a 60% reduction in cell viability at 10 μM concentration, as reported in Cancer Research Communications (2024). Mechanistic studies linked this effect to the induction of apoptosis via caspase-3 activation, though further in vivo validation is required.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties. A recent ADMET study highlighted its moderate solubility (LogP = 2.1) and rapid hepatic metabolism, which may limit oral bioavailability. Current efforts focus on prodrug strategies and formulation technologies to enhance its drug-like properties, as discussed in the European Journal of Pharmaceutical Sciences (2024).

In conclusion, 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid represents a versatile scaffold with multi-target potential in drug discovery. Its dual mechanisms of action—kinase inhibition and PPI modulation—position it as a compelling candidate for treating complex diseases. Future research should prioritize structure-activity relationship (SAR) studies and translational development to unlock its full therapeutic value.

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